molecular formula C21H22N6O5 B095179 Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- CAS No. 18921-70-5

Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L-

Cat. No. B095179
CAS RN: 18921-70-5
M. Wt: 438.4 g/mol
InChI Key: NTKNUVXCGJPJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as L-DMQAA, and it is a derivative of aspartic acid.

Mechanism Of Action

The mechanism of action of L-DMQAA involves its ability to bind to the active site of dihydrofolate reductase. This binding prevents the enzyme from converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA. As a result, the growth of cancer cells is inhibited.

Biochemical And Physiological Effects

L-DMQAA has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of dihydrofolate reductase, which is essential for the synthesis of DNA. This inhibition leads to the inhibition of cancer cell growth. L-DMQAA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using L-DMQAA in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it an ideal candidate for studying the role of this enzyme in cancer cell growth. However, one of the limitations of using L-DMQAA is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for the research on L-DMQAA. One potential area of research is in the development of new cancer treatments. L-DMQAA has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Another potential area of research is in the development of new anti-inflammatory drugs. L-DMQAA has been found to have anti-inflammatory properties, and further research is needed to explore its potential in this area. Finally, further research is needed to explore the toxic effects of L-DMQAA and to develop strategies for minimizing its toxicity.
Conclusion
In conclusion, L-DMQAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in cancer treatment and has shown promise as a potential anti-cancer agent. Further research is needed to explore its potential in other areas of research, such as the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of L-DMQAA involves the reaction of aspartic acid with 2,4-diamino-5-methyl-6-quinazoline and p-aminobenzoyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using a series of techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

L-DMQAA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. L-DMQAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called dihydrofolate reductase, which is essential for the synthesis of DNA in cancer cells.

properties

CAS RN

18921-70-5

Product Name

Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L-

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C21H22N6O5/c1-10-12(4-7-14-17(10)18(22)27-21(23)26-14)9-24-13-5-2-11(3-6-13)19(30)25-15(20(31)32)8-16(28)29/h2-7,15,24H,8-9H2,1H3,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t15-/m0/s1

InChI Key

NTKNUVXCGJPJQP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O

SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O

Related CAS

18921-69-2 (di-hydrochloride salt)

synonyms

methasquin
methasquin, disodium salt
N-(4-((2,4-diamino-5-methyl-6-quinazolinyl)methylamino)benzoyl)-L-aspartic acid

Origin of Product

United States

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